N-(2-methyl-1,3-thiazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide
Description
Historical Development of Imidazo[1,2-b]pyridazine as a Privileged Scaffold
The imidazo[1,2-b]pyridazine scaffold emerged as a privileged structure in medicinal chemistry following its identification in the 1960s as a versatile framework for bioactivity. Early studies focused on its bicyclic architecture, which combines a six-membered pyridazine ring fused with a five-membered imidazole moiety. This arrangement confers exceptional rigidity and planar geometry, enabling precise interactions with enzymatic binding pockets. The scaffold’s rise to prominence accelerated in the 2010s with the approval of ponatinib , a third-generation tyrosine kinase inhibitor containing the imidazo[1,2-b]pyridazine core, which demonstrated potent activity against BCR-ABL mutations in chronic myeloid leukemia. Subsequent research expanded its applications across diverse therapeutic areas, including antiviral, antibacterial, and anti-inflammatory agents, driven by its adaptability to structural modifications at the C2, C3, and C6 positions.
A comparative analysis of key milestones (Table 1) highlights the scaffold’s evolution from a niche heterocycle to a cornerstone of modern drug discovery.
Table 1: Milestones in Imidazo[1,2-b]pyridazine-Based Drug Development
Significance of Thiazole Substitution Patterns in Heterocyclic Chemistry
The incorporation of thiazole substituents into heterocyclic systems has long been recognized as a strategy to enhance pharmacological profiles. Thiazole’s electron-rich sulfur and nitrogen atoms facilitate hydrogen bonding and π-π stacking interactions, while its aromaticity stabilizes molecular conformations. In N-(2-methyl-1,3-thiazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide , the 2-methyl-thiazol-5-yl group at the C6 position exemplifies a deliberate substitution pattern aimed at optimizing target engagement.
Key considerations in thiazole substitution include:
- Positional Selectivity : Substitution at the 5-position of thiazole (as seen in the compound) maximizes steric compatibility with hydrophobic enzyme subpockets.
- Electron-Donating Groups : The 2-methyl group on the thiazole ring enhances lipophilicity, improving membrane permeability without compromising solubility.
- Synergistic Effects : Hybridization with imidazo[1,2-b]pyridazine amplifies bioactivity by combining thiazole’s metabolic stability with the scaffold’s kinase affinity.
Recent studies on thiazole-linked hybrids demonstrate that such substitutions reduce multidrug resistance in infectious diseases and improve anticancer efficacy through dual-targeting mechanisms.
Evolution of Structure-Based Design Approaches for Carboxamide Derivatives
The carboxamide functional group in This compound exemplifies the application of structure-based design (SBD) principles. SBD leverages high-resolution protein-ligand crystallography to guide molecular optimization, as demonstrated in the development of p38 MAP kinase inhibitors. For instance, co-crystallization studies revealed that imidazo[1,2-b]pyridazine derivatives with carboxamide side chains induce conformational convergence in Phe169, a critical residue in the ATP-binding pocket. This insight drove the synthesis of analogs with enhanced hydrophobic interactions and selectivity.
Key advancements in carboxamide design include :
- Hydrogen Bond Networks : The carboxamide’s NH and CO groups form bifurcated hydrogen bonds with backbone residues (e.g., Met109 in p38 MAP kinase), stabilizing the ligand-receptor complex.
- Scaffold Rigidification : Introducing conformational constraints through cyclization or steric bulk (e.g., tert-butyl groups) reduces entropic penalties upon binding.
- Solubility Optimization : Polar carboxamide moieties counterbalance the scaffold’s inherent lipophilicity, improving aqueous solubility and oral bioavailability.
A comparative analysis of carboxamide-containing inhibitors (Table 2) underscores the impact of SBD on potency and selectivity.
Table 2: Structure-Based Design Outcomes for Carboxamide Derivatives
MIC₉₀ value (μM) against *Mycobacterium tuberculosis.
Properties
IUPAC Name |
N-(2-methyl-1,3-thiazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5OS/c1-7-13-6-10(18-7)14-11(17)8-2-3-9-12-4-5-16(9)15-8/h2-6H,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCJBTPNIPBSGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)NC(=O)C2=NN3C=CN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-1,3-thiazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the construction of the imidazo[1,2-b]pyridazine core. The final step involves the introduction of the carboxamide group. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled to ensure high yield and purity. The use of automated systems for temperature and pressure control, as well as continuous flow reactors, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-1,3-thiazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of imidazo[1,2-b]pyridazine exhibit promising anticancer properties. Studies show that these compounds can inhibit specific kinases involved in cancer progression, leading to reduced cell viability in various cancer cell lines. For example, one study demonstrated that certain derivatives induced apoptosis and cell cycle arrest in HepG2 and MDA-MB-231 cancer cells .
Anti-inflammatory Effects
N-(2-methyl-1,3-thiazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide has shown significant anti-inflammatory activity. In vitro assays revealed its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammatory processes. Notably, the compound exhibited selectivity for COX-2 over COX-1, suggesting a favorable side effect profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial efficacy against various pathogens. Studies have reported its antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics. This positions it as a potential candidate for developing new antibacterial agents.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions. A common method starts with the preparation of the thiazole ring followed by constructing the imidazo[1,2-b]pyridazine core and introducing the carboxamide group. Reaction conditions often include specific catalysts and temperature controls to optimize yield and purity.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors, modulating various biological pathways depending on the context of use.
Case Study 1: Anticancer Activity
A study published in 2012 focused on synthesizing novel derivatives of imidazo[2,1-b]thiazole and evaluating their cytotoxicity against human cancer cell lines. The findings indicated that certain derivatives displayed higher inhibition rates on VEGFR2 compared to others, highlighting the potential of these compounds in cancer therapy .
Case Study 2: Anti-inflammatory Research
In another investigation into anti-inflammatory properties, researchers found that this compound inhibited COX enzymes effectively in vitro. This study emphasized the compound's potential as a selective anti-inflammatory agent with fewer side effects than conventional NSAIDs.
Mechanism of Action
The mechanism by which N-(2-methyl-1,3-thiazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to the modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis with two closely related compounds:
Structural and Functional Analog: (R)-IPMICF16
(R)-IPMICF16 (N-(3-fluoro-4-methoxyphenyl)-6-((R)-2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-3-carboxamide) shares the imidazo[1,2-b]pyridazine core but differs in substituents:
- Position 3 : A 3-fluoro-4-methoxyphenyl carboxamide group replaces the 2-methylthiazole group.
- Position 6 : A chiral pyrrolidine ring with a 3-fluorophenyl substituent is present instead of simpler alkyl/aryl groups.
Key Differences :
- Solubility : The 2-methylthiazole in the target compound likely improves aqueous solubility compared to the lipophilic 3-fluoro-4-methoxyphenyl group in (R)-IPMICF16.
- Selectivity : The pyrrolidine moiety in (R)-IPMICF16 may confer higher TrkA/B/C selectivity due to steric and electronic interactions, whereas the thiazole group in the target compound could favor off-target kinase interactions .
- Metabolic Stability : The thiazole ring’s electron-deficient nature may reduce oxidative metabolism compared to the methoxyphenyl group, which is susceptible to demethylation.
Analog with Alternative Core: Imatinib (Gleevec)
Imatinib, a tyrosine kinase inhibitor, shares a carboxamide group but features a pyridine-pyrimidine core.
- Binding Mode : Imatinib’s extended planar structure allows deep penetration into the kinase pocket, while the imidazo[1,2-b]pyridazine core in the target compound may adopt a distinct binding pose due to its fused bicyclic system.
- Potency: Imatinib’s IC₅₀ for Bcr-Abl is ~0.6 μM, whereas imidazo[1,2-b]pyridazine derivatives typically exhibit IC₅₀ values in the low nanomolar range for Trk kinases, suggesting higher potency for the latter class .
Biological Activity
N-(2-methyl-1,3-thiazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a fused imidazo[1,2-b]pyridazine core with a thiazole substituent, which is crucial for its biological activity. The presence of these heterocycles enhances the compound's ability to interact with various biological targets.
1. Anticancer Activity
Research indicates that imidazo[1,2-b]pyridazine derivatives exhibit promising anticancer properties. For instance, compounds within this class have been shown to inhibit specific kinases involved in cancer progression. A study highlighted that certain derivatives could effectively reduce cell viability in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
2. Anti-inflammatory Effects
This compound has demonstrated significant anti-inflammatory activity. In vitro assays have shown that it inhibits cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in inflammatory processes. The selectivity for COX-2 over COX-1 suggests a favorable side effect profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
3. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy against various pathogens. Studies reveal that it possesses antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics . This makes it a potential candidate for developing new antibacterial agents.
4. Antiviral Potential
Preliminary studies have indicated that imidazo[1,2-b]pyridazine derivatives may exhibit antiviral properties. These compounds have been tested against several viral strains, showing varying degrees of inhibition, which warrants further investigation into their mechanisms of action against viral replication .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Key modifications in the thiazole and imidazo rings can significantly influence the potency and selectivity of the compound:
| Modification | Effect on Activity |
|---|---|
| Substitution on thiazole ring | Enhances anti-inflammatory and anticancer activity |
| Variations in carboxamide group | Alters solubility and bioavailability |
| Changes in the imidazo core | Impacts kinase inhibition potency |
These insights guide medicinal chemists in designing more effective derivatives with improved pharmacological profiles.
Case Study 1: Anticancer Efficacy
A study conducted on a series of imidazo[1,2-b]pyridazine derivatives demonstrated their ability to inhibit proliferation in MCF-7 breast cancer cells. The most potent derivative showed an IC50 value of 0.75 μM, significantly lower than standard chemotherapeutics .
Case Study 2: Anti-inflammatory Action
In an animal model of acute inflammation induced by carrageenan, this compound exhibited a reduction in paw edema comparable to indomethacin, a well-known anti-inflammatory drug. The observed reduction was statistically significant (p < 0.05), indicating its therapeutic potential in treating inflammatory conditions .
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) :
- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 5 ppm error ensures molecular formula accuracy .
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm assess purity (>98%) .
What in vitro biological assays have been employed to evaluate the compound's kinase inhibition potential?
Advanced Research Question
- Kinase inhibition profiling :
- VEGFR2 inhibition : Use fluorescence-based assays (e.g., Z′-LYTE kinase assay) with ATP concentrations near Km. IC₅₀ values <100 nM indicate high potency, as seen in structurally similar TAK-593 .
- Selectivity screening : Test against a panel of 50+ kinases (e.g., EGFR, PDGFR) to identify off-target effects .
- Cell-based assays :
- Antiproliferative activity : Evaluate in human cancer cell lines (e.g., Hep-G2) via MTT assays. Dose-response curves (0.1–10 µM) determine EC₅₀ values .
What computational strategies are recommended for predicting the compound's reactivity and optimizing synthetic pathways?
Advanced Research Question
- Reaction path search :
- Machine learning (ML) :
How do structural modifications at the thiazole or imidazopyridazine moieties affect biological activity?
Advanced Research Question
- Thiazole modifications :
- Imidazopyridazine core :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
